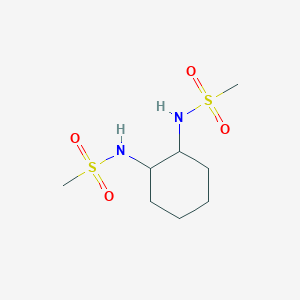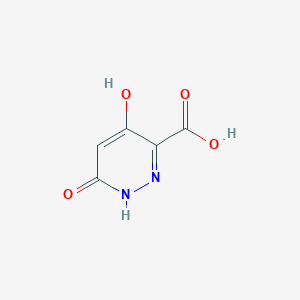
4,6-Dihydroxypyridazine-3-carboxylic acid
Übersicht
Beschreibung
4,6-Dihydroxypyridazine-3-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. This compound is characterized by its pyridazine ring structure, which contains two hydroxyl groups at positions 4 and 6, and a carboxylic acid group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dihydroxypyridazine-3-carboxylic acid can be synthesized from ethyl 4,6-dihydroxypyridazine-3-carboxylate. The synthesis involves the hydrolysis of the ester group to yield the carboxylic acid. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dihydroxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dihydroxypyridazine-3-carboxylic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of small molecules and macromolecules.
Nanotechnology: Employed in the surface modification of nanoparticles to improve dispersion and incorporation.
Polymer Science: Utilized in the synthesis of synthetic or natural polymers.
Food Industry: Some carboxylic acids, including this compound, are used in the production of food products for enhanced flavor and preservation.
Wirkmechanismus
The mechanism of action of 4,6-dihydroxypyridazine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dihydroxypyridazine-3-carboxylate: An ester derivative of 4,6-dihydroxypyridazine-3-carboxylic acid.
4,6-Dichloropyridazine-3-carboxamide: A chlorinated derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and carboxylic acid groups on the pyridazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-2-1-3(9)6-7-4(2)5(10)11/h1H,(H,10,11)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDXNJULVWJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NNC1=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


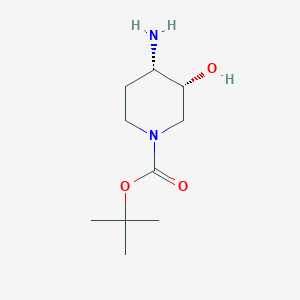

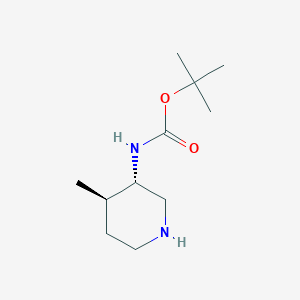


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)

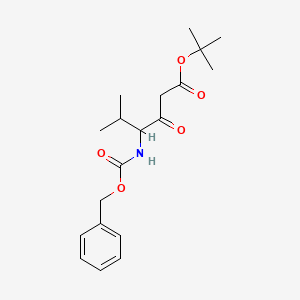
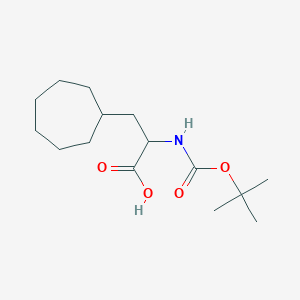
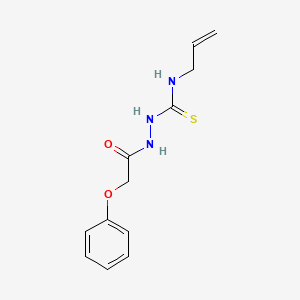
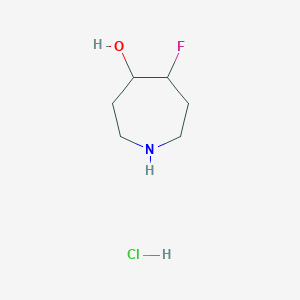

![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)
